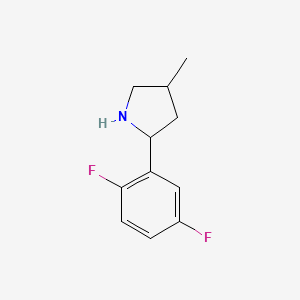
2-(2,5-Difluorophenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of the difluorophenyl group and the methyl substitution on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,5-Difluorophenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with 4-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of Grignard reagents. For example, 2,5-difluorophenyl magnesium chloride can be reacted with 4-methylpyrrolidine under controlled conditions to yield the desired product. This method is advantageous due to its scalability and the relatively mild reaction conditions required .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Difluorophenyl)-4-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Difluorophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,5-Difluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluorophenylthiourea
- 2,5-Difluoroacetophenone
Uniqueness
2-(2,5-Difluorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
603069-11-0 |
|---|---|
Molekularformel |
C11H13F2N |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3 |
InChI-Schlüssel |
BSJLJRRBCVRSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
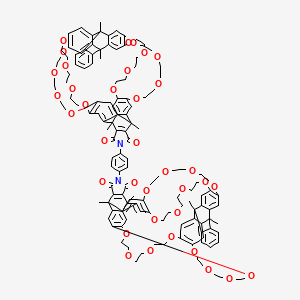
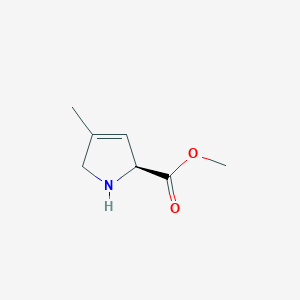
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
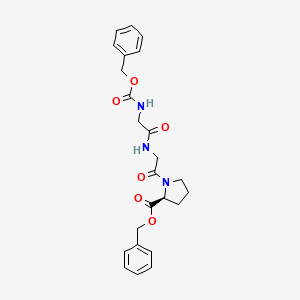
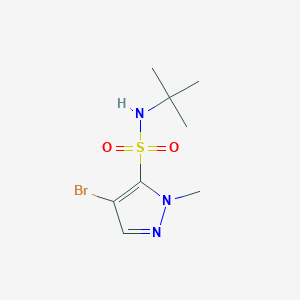
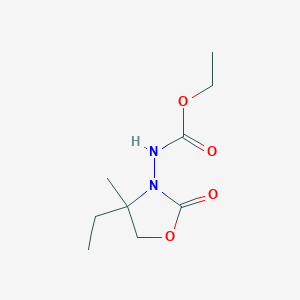
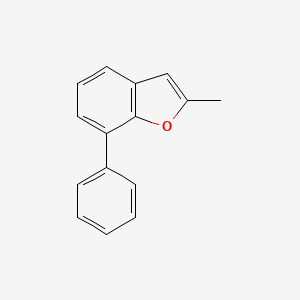
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
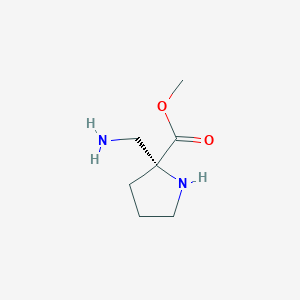
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
